tert-Butyl (5-nitropyridin-3-yl)carbamate

Regioselective synthesis Microwave-assisted organic synthesis Nitropyridine building blocks

Medicinal chemists often face supply chain bottlenecks for regiospecific nitropyridine building blocks critical to SAR campaigns. This compound directly addresses that gap. • 3-yl Regiochemistry: Essential for ATP-binding pocket engagement in kinase inhibitor design; not substitutable by 2- or 6-substituted isomers. • Dual Functionality: Boc-protected amine enables orthogonal deprotection; the 5-nitro group serves as a masked amine for divergent downstream chemistry. • Supply Reliability: 97%+ purity with room temperature storage eliminates cold-chain logistics; ~7.6× lower cost than 6-methyl analogs at multi-gram scale.

Molecular Formula C10H13N3O4
Molecular Weight 239.23 g/mol
Cat. No. B7980883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-nitropyridin-3-yl)carbamate
Molecular FormulaC10H13N3O4
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=CN=C1)[N+](=O)[O-]
InChIInChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-7-4-8(13(15)16)6-11-5-7/h4-6H,1-3H3,(H,12,14)
InChIKeyLGMWSJLUOKYYLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-nitropyridin-3-yl)carbamate: Compound Overview


tert-Butyl (5-nitropyridin-3-yl)carbamate (CAS: 1824279-53-9) is a nitropyridine derivative featuring a tert-butyl carbamate (Boc) protecting group on the 3-amino position and a nitro group at the 5-position of the pyridine ring . With a molecular formula of C10H13N3O4 and a molecular weight of 239.23 g/mol, this compound is categorized as a heterocyclic building block for medicinal chemistry applications [1]. The predicted boiling point is 307.8 ± 27.0 °C and predicted density is 1.303 ± 0.06 g/cm³ [1]. Its dual functionality—a protected amine and an electron-withdrawing nitro group—makes it a versatile intermediate for the construction of more complex nitrogen-containing scaffolds .

1 Boc-protected amine enables orthogonal deprotection and selective functionalization
2 5-nitro group provides electron-deficient handle for nucleophilic aromatic substitution
3 3-position carbamate substitution critical for kinase inhibitor scaffold geometry

tert-Butyl (5-nitropyridin-3-yl)carbamate: Why Substitution Fails


Substitution of tert-Butyl (5-nitropyridin-3-yl)carbamate with in-class analogs such as 2-substituted or 6-substituted nitropyridine carbamates is not straightforward due to regiochemical specificity. Research demonstrates that the position of the nitro group on the pyridine ring significantly influences both reactivity in cross-coupling reactions and the regiochemical outcomes of synthetic transformations [1]. For example, (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates exhibit divergent synthetic behavior, with the nature of the parent carbonyl starting material affecting regiochemical outcomes [1]. Additionally, the 3-amino position with Boc protection provides a unique handle for selective functionalization that cannot be replicated by isomers with alternative substitution patterns [2]. In drug discovery contexts, substitution of building blocks with incorrect regiochemistry can fundamentally alter the geometry and biological activity of final compounds, potentially invalidating structure-activity relationship (SAR) studies [2].

Attribute
Target Compound
Positional Isomers
Regiochemistry
3-position carbamate on 5-nitropyridine
2- or 6-substituted analogs lead to divergent reactivity and library outcome
SAR impact
Correct geometry for kinase inhibitor scaffold construction
Isomer mismatch may alter binding orientation and invalidate SAR studies

tert-Butyl (5-nitropyridin-3-yl)carbamate: Comparative Evidence


Regiochemical Specificity in Nitropyridine Carbamates

A direct comparative study demonstrated that the regiochemical position of carbamate substitution on the nitropyridine ring critically determines the accessible product libraries. (5-Nitropyridin-2-yl)alkyl carbamates and (5-nitropyridin-3-yl)alkyl carbamates, despite their structural similarity, yield different product distributions under identical reaction conditions. The 3-yl isomer enables access to a distinct chemical space that is not accessible from the 2-yl isomer [1]. Selection of the correct regioisomer is essential for accessing the intended molecular scaffold.

Regiochemical outcome
Head-to-head
3-yl vs. 2-yl carbamate libraries yield distinct product distributions under identical microwave conditions
Only 3-yl isomer accesses Library III scaffold space
Microwave condensation with 1-methyl-3,5-dinitro-2-pyridone
Regioselective synthesis Microwave-assisted organic synthesis Nitropyridine building blocks

Cost-Per-Gram Procurement Comparison

For procurement planning, a direct cost comparison between tert-Butyl (5-nitropyridin-3-yl)carbamate and its 6-methyl analog reveals a substantial per-gram price differential. As of vendor pricing data, the target compound is priced at approximately €79.50 per gram (based on 5g pack size) , while tert-Butyl(6-methyl-5-nitropyridin-3-yl)carbamate is priced at approximately $664.86 per gram . This represents an order-of-magnitude cost difference that directly impacts project budgets for large-scale synthetic campaigns.

Procurement cost
Data to verify
Approx. 7.6× lower cost/g vs. 6-methyl analog
Supports budget-efficient multi-gram procurement
Vendor pricing 2024–2025; pack-size dependent
Medicinal chemistry procurement Building block sourcing Cost efficiency

Purity Specification Consistency Across Vendors

Multiple vendors report a minimum purity specification of 97% for tert-Butyl (5-nitropyridin-3-yl)carbamate, establishing a consistent quality benchmark across commercial sources . This uniformity in purity specifications across vendors reduces the need for extensive in-house quality validation when changing suppliers, streamlining procurement processes.

Purity benchmark
Data to verify
≥97% minimum purity across 3 vendors
Consistent specification reduces supplier-change risk
Verify lot-specific COA; vendor datasheets
Chemical purity Quality control Vendor comparison

Positional Isomer Relevance for Kinase Inhibitors

In medicinal chemistry applications, the 3-position substitution on 5-nitropyridine is specifically employed as an intermediate in the development of kinase inhibitors for targeted cancer therapies, allowing selective functionalization for constructing nitrogen-containing heterocycles [1]. Positional isomers such as 2-substituted or 6-substituted nitropyridine carbamates would produce geometrically distinct final compounds with altered binding orientations to kinase ATP-binding pockets, potentially abolishing target engagement.

Kinase inhibitor geometry
Class-level inference
3-position substitution required for correct ATP-binding pocket fit; 2- or 6-isomers alter orientation
Incorrect isomer may mislead SAR screening
Class-level medicinal chemistry principle
Kinase inhibitors Targeted cancer therapy Structure-activity relationship

Physicochemical Differentiation vs. Amino Analog

Comparison with the reduced amino analog tert-Butyl (5-aminopyridin-3-yl)carbamate reveals distinct physicochemical profiles that dictate different synthetic utility. The nitro-containing target compound has a molecular weight of 239.23 g/mol compared to 209.25 g/mol for the amino analog , and the nitro group confers electron-withdrawing character that influences reactivity in nucleophilic aromatic substitution and cross-coupling reactions.

Electronic profile
Class-level inference
Nitro group (MW 239.23) electron-withdrawing vs. amino analog (MW 209.25) electron-donating
Enables divergent downstream reactivity from single precursor
Reactivity inferred from functional group class
Physicochemical properties Drug-likeness Molecular design

Room Temperature Storage Stability

Unlike many nitroaromatic compounds that require refrigerated or cold-chain storage, tert-Butyl (5-nitropyridin-3-yl)carbamate is stable at room temperature for long-term storage, with no special cold-chain requirements . This simplifies laboratory logistics and reduces storage costs compared to thermally sensitive nitropyridine derivatives.

Storage stability
Reported
Stable at room temperature; no cold-chain required
Simplifies logistics and reduces inventory costs
Per SDS; confirm long-term stability under lab conditions
Chemical stability Storage conditions Laboratory logistics

tert-Butyl (5-nitropyridin-3-yl)carbamate: Applications


Kinase Inhibitor Scaffold Synthesis

This compound is optimally deployed as a building block in the synthesis of kinase inhibitor candidates for targeted cancer therapy, where the 3-position substitution pattern on the 5-nitropyridine core is required to achieve the correct geometry for ATP-binding pocket engagement [1]. The Boc-protected amine enables selective orthogonal deprotection and subsequent functionalization for constructing complex nitrogen-containing heterocycles. The consistent 97%+ purity across vendors ensures reliable synthetic outcomes in multi-step reaction sequences .

Microwave-Assisted Carbamate Library Synthesis

Based on the established microwave-assisted synthetic methodology, this compound or its derivatives can serve as the foundation for constructing focused libraries of (5-nitropyridin-3-yl)alkyl carbamates [1]. The 3-yl regiochemistry is essential for accessing the specific chemical space of Library III, which cannot be obtained from the 2-yl isomer. This application is particularly relevant for medicinal chemistry groups conducting fragment-based drug discovery or scaffold-hopping campaigns requiring distinct structural parameters [1].

Cost-Efficient Multi-Gram Synthesis

For laboratories planning multi-gram synthetic campaigns, this compound offers a cost-efficient alternative to methylated or otherwise substituted analogs. The approximately 7.6-fold lower cost per gram compared to the 6-methyl analog translates to substantial budget savings when scaling reactions [1]. Procurement in 5g quantities is particularly cost-effective, and room temperature storage further reduces total cost of ownership by eliminating cold-chain logistics expenses .

Nitro Reduction to Aminopyridine Derivatives

The 5-nitro group serves as a masked amine, enabling controlled reduction to generate the corresponding 5-aminopyridine-3-yl carbamate intermediate. This transformation allows chemists to access the amino analog (MW 209.25 g/mol) from a readily available nitro precursor (MW 239.23 g/mol) [1]. The electronic character change from electron-withdrawing nitro to electron-donating amino provides access to divergent downstream chemistry from a single commercially available starting material.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold construction
3-position substitution for ATP-pocket geometry
Target engagement and SAR integrity
Microwave-assisted carbamate library synthesis
Regiochemical outcome (3-yl library)
Library III scaffold accessibility
Multi-gram synthetic campaigns
Cost-effective procurement and room-temp storage
Budget feasibility and supply logistics
Nitro-to-amine reduction precursor
Electron-withdrawing nitro as masked amine
Divergent chemistry from single starting material
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